Chain-Length Optimization: LogP and Lipophilicity Contrast with C5 Valerate Analog
The target compound exhibits a computed LogP of 3.04 [1], which is 0.39 units higher (i.e., ~2.5× greater lipophilicity) than the LogP of 2.65 for the C5 analog ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate . This difference, measured under identical computational methodology (ALogP), directly impacts the compound's partitioning behavior in biphasic systems and is a primary determinant of membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.04 |
| Comparator Or Baseline | Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate (CAS 890100-55-7), LogP = 2.65 |
| Quantified Difference | ΔLogP = +0.39 |
| Conditions | Computed by ALogP algorithm; data extracted from MolBase (target) and ChemSrc (comparator). |
Why This Matters
Higher LogP correlates with increased membrane permeability, which may be advantageous or disadvantageous depending on the intended biological target; selection between C6 and C5 homologs should be guided by the required lipophilicity profile for the final compound.
- [1] MolBase. ethyl 6-(2-chloropyridin-3-yl)-6-oxohexanoate (CAS 890100-57-9) Compound Information. https://qiye.molbase.cn/d17603/609163-1429225/ View Source
